N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide
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Overview
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a picolinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s known that thiophene-based compounds exhibit a variety of biological effects . They have been used in the development of advanced compounds with various biological effects .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene-based compounds have been shown to influence a variety of biological pathways .
Result of Action
It’s known that thiophene-based compounds can exert a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide typically involves the formation of the oxadiazole ring followed by its attachment to the picolinamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through a condensation reaction with thiophene-2-carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential anti-inflammatory and antifungal activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.
Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-amine are structurally related.
Uniqueness
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide is unique due to the combination of its thiophene, oxadiazole, and picolinamide moieties, which confer distinct chemical and biological properties
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a picolinamide backbone linked to a 1,3,4-oxadiazole ring and a thiophene moiety. The unique combination of these structural elements contributes to its diverse biological activity.
Property | Value |
---|---|
Molecular Formula | C12H10N4OS |
Molecular Weight | 258.30 g/mol |
LogP | 1.9615 |
Polar Surface Area (PSA) | 93.18 Ų |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxadiazole and thiophene rings are known to inhibit enzymes involved in critical biological pathways, such as cell proliferation and apoptosis.
- Receptor Modulation : The compound may modulate receptors linked to cancer pathways, potentially affecting tumor growth and survival.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antiproliferative effects on various cancer cell lines:
- Cell Lines Tested : HCT-116 (colorectal carcinoma), HeLa (cervical adenocarcinoma).
- Results : Compounds showed cytotoxicity with IC50 values in the micromolar range, indicating potential as anticancer agents .
Case Studies
- Oxadiazole Derivatives : A study evaluated a library of oxadiazole derivatives for their antiproliferative activity. Specific derivatives exhibited inhibitory effects on topoisomerase I, suggesting a mechanism for their anticancer properties .
- PD-1/PD-L1 Interaction : In a related study, compounds containing oxadiazole moieties were tested for their ability to inhibit the PD-1/PD-L1 interaction, which is crucial in immune evasion by tumors. One compound demonstrated a 92% rescue of mouse splenocytes at 100 nM concentration .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the thiophene moiety via coupling reactions.
- Final amidation step to form the picolinamide structure.
These methods highlight the complexity and potential for optimization in synthesizing this compound for pharmaceutical applications.
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10(8-4-1-2-6-13-8)14-12-16-15-11(18-12)9-5-3-7-19-9/h1-7H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZARYYQCQRCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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